Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside is a synthetic carbohydrate derivative. This compound is characterized by the presence of benzoyl and trityl protecting groups, which are commonly used in carbohydrate chemistry to protect hydroxyl groups during synthetic transformations.
Preparation Methods
The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside typically involves the protection of the hydroxyl groups on the mannopyranoside ring. The synthetic route generally includes the following steps:
Protection of the 6-hydroxyl group: The 6-hydroxyl group is protected using a trityl chloride reagent under basic conditions.
Protection of the 2, 3, and 4-hydroxyl groups: The remaining hydroxyl groups are protected using benzoyl chloride in the presence of a base such as pyridine.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide and a base like sodium hydride.
Chemical Reactions Analysis
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside undergoes several types of chemical reactions:
Hydrolysis: The benzoyl and trityl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the anomeric carbon, to form lactones or carboxylic acids.
Substitution: The protected hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is used in studies involving carbohydrate-protein interactions and glycosylation processes.
Industry: The compound is used in the synthesis of various pharmacological agents and disease management modalities.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside involves its role as a protected carbohydrate intermediate. The protecting groups prevent unwanted reactions at the hydroxyl sites, allowing for selective functionalization at other positions. This selective functionalization is crucial for the synthesis of complex molecules used in therapeutic applications. The molecular targets and pathways involved depend on the specific functional groups introduced during subsequent synthetic steps.
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside can be compared with other similar compounds such as:
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-glucopyranoside: Similar in structure but derived from glucose instead of mannose.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Uses benzyl protecting groups instead of benzoyl and trityl groups.
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-mannopyranoside: Uses a tert-butyldimethylsilyl group instead of a trityl group at the 6-position .
The uniqueness of this compound lies in its specific combination of protecting groups, which provides a balance of stability and reactivity suitable for various synthetic applications.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-4,5-dibenzoyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H40O9/c1-51-46-42(56-45(50)35-24-12-4-13-25-35)41(55-44(49)34-22-10-3-11-23-34)40(54-43(48)33-20-8-2-9-21-33)39(53-46)32-52-47(36-26-14-5-15-27-36,37-28-16-6-17-29-37)38-30-18-7-19-31-38/h2-31,39-42,46H,32H2,1H3/t39-,40-,41+,42+,46+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVBHUDMUNAIQS-KPPHSOHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H40O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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